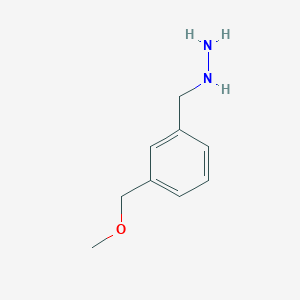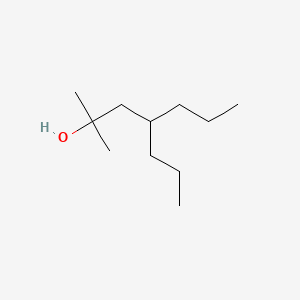
2-Methyl-4-propylheptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-propylheptan-2-ol is an organic compound with the molecular formula C₁₁H₂₄O and a molecular weight of 172.31 g/mol This compound is a type of alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-propylheptan-2-ol can be achieved through various organic synthesis methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as propylmagnesium bromide) reacts with a suitable ketone or aldehyde precursor under controlled conditions to form the desired alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or other reduced forms.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids
Reduction: Alkanes or other reduced forms
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-propylheptan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis and chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-propylheptan-2-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its effects on biological systems . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-propylheptane: A hydrocarbon with a similar carbon skeleton but lacking the hydroxyl group.
2-Methyl-4-propylheptanoic acid: A carboxylic acid derivative with similar structural features.
2-Methyl-4-propylheptanal: An aldehyde with a similar carbon framework.
Uniqueness: 2-Methyl-4-propylheptan-2-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and physical properties compared to its similar compounds. This hydroxyl group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C11H24O |
|---|---|
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
2-methyl-4-propylheptan-2-ol |
InChI |
InChI=1S/C11H24O/c1-5-7-10(8-6-2)9-11(3,4)12/h10,12H,5-9H2,1-4H3 |
InChI-Schlüssel |
RLWXTMNFJPNNTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


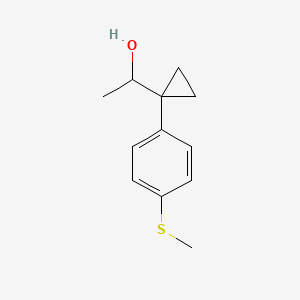
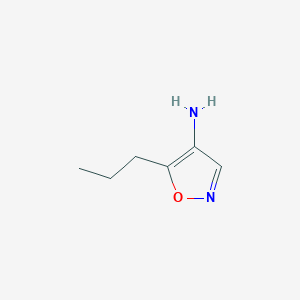
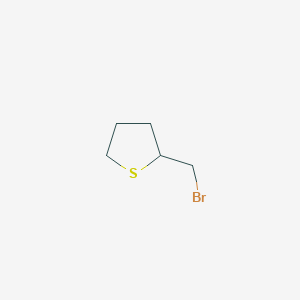
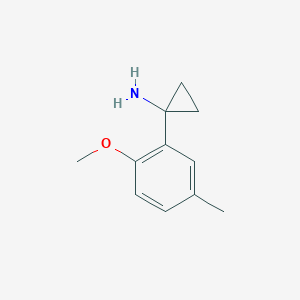
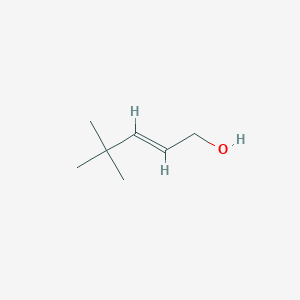
![(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15323548.png)
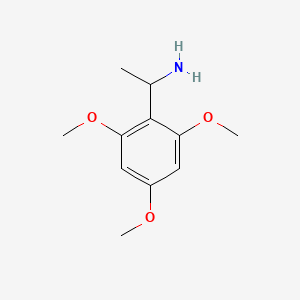
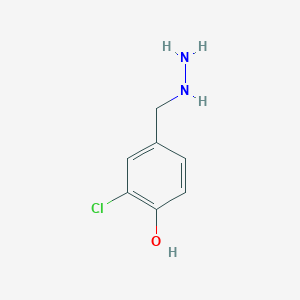
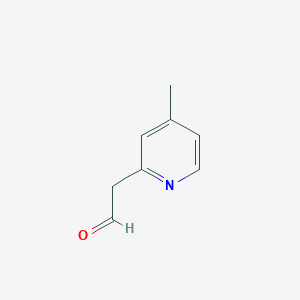
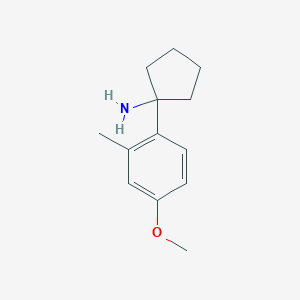
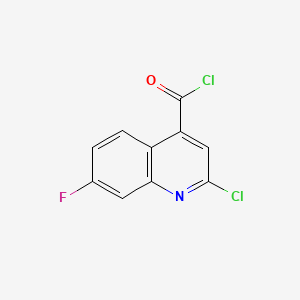
![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)
![(7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
